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10-Phenylacridine-9(10H)-thione

Cat. No.: B12927067
CAS No.: 17435-20-0
M. Wt: 287.4 g/mol
InChI Key: MYCFWWWVHOICQS-UHFFFAOYSA-N
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Description

Overview of Acridine (B1665455) Chemistry and its Heterocyclic Significance

Acridine, a nitrogen-containing heterocyclic organic compound with the chemical formula C₁₃H₉N, is a cornerstone of heterocyclic chemistry. numberanalytics.comnumberanalytics.com Structurally, it consists of three fused aromatic rings, resembling anthracene (B1667546) but with one of the central carbon-hydrogen (CH) groups replaced by a nitrogen atom. numberanalytics.comwikipedia.org This planar, tricyclic structure was first isolated from coal tar in the late 19th century. numberanalytics.comptfarm.pl

The presence of the nitrogen atom significantly influences acridine's chemical properties. It imparts a degree of electron deficiency to the ring system, making it susceptible to nucleophilic attack, and also confers weak basicity, with a ground state pKa of 5.1, similar to pyridine. numberanalytics.comwikipedia.org Acridine and its derivatives undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and oxidations. numberanalytics.comptfarm.plnih.gov This reactivity, combined with the planar nature of the acridine core, allows these compounds to intercalate with DNA and RNA. wikipedia.orgontosight.ai This ability to interact with biological macromolecules is fundamental to their wide-ranging applications, from dyes like Acridine Orange to a multitude of therapeutic agents, including antiseptics and anticancer drugs. wikipedia.orgptfarm.plnih.gov

Table 1: Basic Chemical Properties of Acridine

PropertyValue
Molecular FormulaC₁₃H₉N
Melting Point~110°C
Boiling Point~346°C
SolubilityModerately soluble in water; highly soluble in organic solvents like ethanol (B145695) and benzene.
Source: numberanalytics.com

Contextualization of Thione Functionality within Acridine Frameworks

The introduction of a thione (C=S) group at the 9-position of the acridine scaffold, creating acridine-9(10H)-thione, profoundly modifies the molecule's electronic and chemical characteristics. This transformation is typically achieved by treating the corresponding acridone (B373769) (which has a carbonyl group, C=O, at the 9-position) with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. ontosight.aiijddr.initmedicalteam.plrsc.org

The thione group is a key functional moiety that can exist in tautomeric equilibrium with its thiol form (C-SH). researchgate.net Studies on related acridine derivatives have shown that the thione form is generally predominant. researchgate.net The presence of the sulfur atom enhances the molecule's potential for biological activity. Thioacridone and its derivatives are known to act as DNA intercalators, a property that can disrupt DNA replication and transcription processes. ontosight.ai This mechanism, often involving the inhibition of crucial enzymes like topoisomerases, is a cornerstone of their investigation as potential anticancer agents. ontosight.ainih.gov Furthermore, the thione functionality allows for unique photochemical reactions, such as photocycloaddition with alkenes to form spirothietanes, opening avenues for novel synthetic transformations. rsc.org

Importance of the 10-Phenyl Substitution in Acridinethiones for Advanced Applications

Substituting a phenyl group at the 10-position (the nitrogen atom) of the acridine-9(10H)-thione core introduces significant steric and electronic effects, creating the target compound 10-Phenylacridine-9(10H)-thione. The synthesis of this specific derivative can be accomplished through a multi-step process, beginning with the Ullmann condensation of an aromatic amine and a halo acid, followed by cyclization to form the 10-arylacridin-9(10H)-one precursor. The final step involves thionation using Lawesson's reagent. rsc.org

The 10-phenyl group adds steric bulk to the molecule, which can influence its interaction with biological targets and its packing in the solid state. Electronically, the phenyl ring can engage in π-stacking interactions and modify the electron density of the acridine system. These modifications have led to the exploration of this compound in materials science. Specifically, it has been successfully synthesized and evaluated for its effects on the radical polymerization of methyl methacrylate (B99206) (MMA). researchgate.netacs.org Research has shown that such aromatic thioketones can act as mediating agents in polymerization, influencing the reaction kinetics. researchgate.net This highlights a shift in the application of acridine derivatives from their traditional biological roles towards advanced materials development.

Table 2: Synthesis of 10-(4-substituted-phenyl)acridine-9(10H)-thione

StepReactantsReagents/ConditionsProduct
1Acridone, Aryl HalideUllmann Condensation10-Arylacridin-9(10H)-one
210-Arylacridin-9(10H)-oneLawesson's Reagent, Reflux10-Arylacridine-9(10H)-thione
Source: rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13NS B12927067 10-Phenylacridine-9(10H)-thione CAS No. 17435-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17435-20-0

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

10-phenylacridine-9-thione

InChI

InChI=1S/C19H13NS/c21-19-15-10-4-6-12-17(15)20(14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H

InChI Key

MYCFWWWVHOICQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=S)C4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for 10 Phenylacridine 9 10h Thione and Analogues

Strategies for Thione Group Incorporation into the Acridine (B1665455) Scaffold

The conversion of the carbonyl group in 10-arylacridin-9(10H)-ones to a thiocarbonyl group is the final key step in synthesizing the target compound. This transformation is typically achieved using specialized thionating agents.

The most prominent and widely used method for this conversion is the use of Lawesson's Reagent (LR). organic-chemistry.orgwikipedia.org LR, chemically known as 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and effective thionating agent for a variety of carbonyl compounds, including ketones, amides, and esters. organic-chemistry.orgnih.gov The reaction involves heating the 10-arylacridin-9(10H)-one precursor with Lawesson's Reagent. rsc.org In a typical procedure, the acridone (B373769) derivative and an equimolar amount of Lawesson's Reagent are heated to reflux in an inert solvent, such as anhydrous xylene, under a nitrogen atmosphere for about an hour. rsc.org The driving force for this reaction is the formation of a highly stable phosphorus-oxygen double bond. organic-chemistry.org

Lawesson's Reagent is generally preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) because it allows for reactions under milder conditions and often results in higher yields. organic-chemistry.orgwikipedia.org P₄S₁₀ typically requires higher temperatures and a larger excess of the reagent to achieve comparable results. organic-chemistry.org The efficiency of Lawesson's Reagent is notable in its ability to selectively thionate ketones and amides faster than esters, which can be unreactive depending on the specific reaction conditions. organic-chemistry.org This selectivity is advantageous in the synthesis of complex molecules. A fluorous version of Lawesson's Reagent has also been developed to simplify product purification, eliminating the need for column chromatography by enabling fluorous solid-phase extraction. organic-chemistry.org This approach has been shown to produce thioamides, thiophenes, and other sulfur-containing heterocycles in high yields. organic-chemistry.org

Table 1: Comparison of Thionation Reagents

Reagent Typical Conditions Advantages Disadvantages
Lawesson's Reagent Reflux in inert solvent (e.g., xylene) Mild conditions, high yields, good selectivity By-products can complicate purification
Phosphorus Pentasulfide (P₄S₁₀) Higher temperatures, excess reagent required Readily available Harsher conditions, lower yields, more side reactions
Fluorous Lawesson's Reagent Similar to LR Simplified purification via fluorous SPE Reagent is more complex and expensive to prepare

Synthetic Routes to N-Phenyl Acridone Precursors

The synthesis of the target thione is contingent upon the availability of its oxygen analogue, 10-phenylacridin-9(10H)-one. This precursor is typically synthesized through cyclization of an N-phenylanthranilic acid derivative.

The classic and most common method for preparing the N-phenyl acridone precursor is the Ullmann condensation. jocpr.comresearchgate.net This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. jocpr.comumn.edu For the synthesis of N-phenylanthranilic acid, o-chlorobenzoic acid is condensed with aniline in the presence of a copper catalyst and a base like potassium carbonate. jocpr.comoaji.net The resulting N-phenylanthranilic acid is then cyclized to form acridone. researchgate.netoaji.net This intramolecular cyclization is typically achieved by heating the N-phenylanthranilic acid in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. jocpr.comoaji.net Microwave irradiation has also been explored to accelerate the Ullmann condensation, with one study reporting a 98% yield of N-phenylanthranilic acid in just 90 seconds at 240 W. researchgate.net

While the Ullmann condensation is the traditional route, other methods for synthesizing the acridone core exist. One such method involves the diazotization of anthranilic acid to form a benzyne (B1209423) intermediate, which can then react to form acridone. jocpr.com Another approach is the radical reaction of quinone derivatives. jocpr.com Modern palladium-catalyzed cross-coupling reactions, while less reported for this specific scaffold, present a potential alternative to the copper-catalyzed Ullmann reaction for the N-arylation step. umn.edu

Table 2: Synthesis of N-Phenyl Acridone Precursors

Reaction Reactants Conditions Product
Ullmann Condensation o-chlorobenzoic acid, Aniline Copper catalyst, K₂CO₃, Reflux N-phenylanthranilic acid
Acid-Catalyzed Cyclization N-phenylanthranilic acid Concentrated H₂SO₄ or PPA, Heat 10-Phenylacridin-9(10H)-one
Microwave-Assisted Ullmann o-chlorobenzoic acid, Aniline Copper sulfate, K₂CO₃, Microwave (240W, 90s) N-phenylanthranilic acid

Synthesis of Spirocyclic Acridine-9(10H)-thiones and Related Structures

The acridine-9(10H)-thione scaffold serves as a versatile starting material for the synthesis of more complex, spirocyclic structures. researchgate.net Spiro-acridines are a class of compounds where a five- or six-membered ring is attached to the C-9 carbon of the acridine core through a shared spiro atom. researchgate.net

One synthetic route involves the reaction of 10-phenylacridine-9(10H)-thione with diazo compounds in the presence of triphenylphosphine. rsc.org For example, reacting the thione with 11-diazo-11H-benzo[b]fluorene in refluxing xylene yields a spirocyclic thiirane (B1199164) derivative. rsc.org Another approach involves the spontaneous cyclization of (acridin-9-ylmethyl)thioureas to form spiro[dihydroacridine-9'(10'H),5-imidazolidine]-2-thiones. researchgate.netdntb.gov.ua Furthermore, photochemical [2+2] cycloadditions between acridine-9-thiones and electron-deficient alkenes, such as 2-methylacrylonitrile, can produce spirothietanes regiospecifically. beilstein-journals.org These synthetic pathways highlight the utility of the acridinethione core in constructing novel and complex heterocyclic systems. mdpi.com

Mechanistic Considerations in this compound Synthesis

The principal synthetic route to this compound hinges on two pivotal reactions: the N-arylation of acridin-9(10H)-one and the subsequent thionation of the resulting 10-phenylacridin-9(10H)-one. The mechanistic pathways of these reactions, often the Ullmann condensation and thionation using Lawesson's reagent, respectively, are complex and have been the subject of considerable investigation.

N-Arylation of Acridin-9(10H)-one: The Ullmann Condensation

The introduction of the phenyl group at the nitrogen atom of the acridone heterocycle is commonly achieved through a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This reaction typically involves the coupling of acridin-9(10H)-one with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a copper catalyst and a base.

The generally accepted mechanism for the Ullmann condensation has evolved over time, with several pathways proposed. The most widely supported mechanism involves a Cu(I)/Cu(III) catalytic cycle. rug.nlmdpi.com The key steps are:

Formation of the Active Catalyst: In the presence of a suitable ligand (often diamines or amino acids in modern Ullmann reactions), a Cu(I) species is generated. rug.nlacs.org

Coordination and Deprotonation: The acridone substrate coordinates to the Cu(I) center. A base then deprotonates the nitrogen atom of the acridone, forming a copper(I)-amidate complex. mdpi.com

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-amidate complex. This step involves the insertion of the copper into the carbon-halogen bond of the aryl halide, resulting in a transient Cu(III) intermediate. rug.nlorganic-chemistry.org This is often considered the rate-limiting step of the reaction. mdpi.com

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex, which forms the new carbon-nitrogen bond, yielding 10-phenylacridin-9(10H)-one and regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle. rug.nlorganic-chemistry.org

Alternative mechanistic proposals, such as those involving single-electron transfer (SET) or iodine atom transfer (IAT), have also been considered, particularly depending on the specific reaction conditions, ligands, and substrates. rug.nlacs.org Computational studies have suggested that the operative mechanism can be influenced by the electronic properties of both the ligand and the nucleophile. acs.org

StepDescriptionKey Intermediates
1Formation of the active Cu(I) catalystLigated Cu(I) species
2Coordination and deprotonation of acridoneCopper(I)-acridone complex, Copper(I)-amidate
3Oxidative addition of aryl halideCu(III)-aryl-amidate complex
4Reductive elimination10-Phenylacridin-9(10H)-one, Cu(I) catalyst

Thionation of 10-Phenylacridin-9(10H)-one with Lawesson's Reagent

The conversion of the carbonyl group of 10-phenylacridin-9(10H)-one to the corresponding thiocarbonyl is efficiently accomplished using Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. The mechanism of thionation with Lawesson's reagent is well-established and proceeds through a series of well-defined intermediates. researchgate.netalfa-chemistry.comorganic-chemistry.org

The reaction mechanism can be summarized as follows:

Dissociation of Lawesson's Reagent: In solution, Lawesson's reagent exists in equilibrium with its monomeric form, a reactive dithiophosphine ylide. organic-chemistry.orgsantiago-lab.com This dissociation is a crucial first step to generate the active thionating species.

Cycloaddition: The electron-rich carbonyl oxygen of 10-phenylacridin-9(10H)-one attacks one of the phosphorus atoms of the dithiophosphine ylide. This is followed by the attack of the carbonyl carbon on a sulfur atom, leading to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. researchgate.netalfa-chemistry.comorganic-chemistry.org Computational studies have shown this to be a concerted and asynchronous cycloaddition. researchgate.net

Cycloreversion: The thiaoxaphosphetane intermediate is unstable and undergoes a retro-[2+2] cycloaddition, also known as a cycloreversion. organic-chemistry.org This step is driven by the formation of a strong phosphorus-oxygen double bond in the by-product, a stable oxothiophosphine oxide. alfa-chemistry.com The other product of this fragmentation is the desired this compound. This cycloreversion is analogous to the final step of the Wittig reaction. organic-chemistry.org

The reactivity of the carbonyl group towards Lawesson's reagent is influenced by its electronic environment. In the case of N-substituted acridones, the electronic properties of the substituent on the nitrogen can affect the electron density at the carbonyl oxygen and thus influence the rate of the thionation reaction. researchgate.net

StepDescriptionKey Intermediates/Transition States
1Dissociation of Lawesson's ReagentDithiophosphine ylide
2Concerted [2+2] CycloadditionThiaoxaphosphetane
3CycloreversionOxothiophosphine oxide, this compound

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. hw.ac.uk

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of 10-Phenylacridine-9(10H)-thione reveals characteristic signals corresponding to the protons of the acridine (B1665455) and phenyl moieties. nih.gov The chemical shifts, reported in parts per million (ppm), are influenced by the electronic environment of each proton. hw.ac.uk Protons on the acridine ring system typically appear in the aromatic region, with their exact positions dictated by the presence of the electron-withdrawing thione group and the N-phenyl substituent. The protons of the phenyl group also resonate in the aromatic region, and their coupling patterns can provide information about their relative positions. hw.ac.ukresearchgate.net

¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
7.93 d 2H H-4, H-5
7.52 t 2H H-3, H-6
7.39 t 2H H-2, H-7
7.42 d 2H H-1, H-8
7.75 m 3H Phenyl-H

d = doublet, t = triplet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
183.60 C-9 (C=S)
141.21 C-4a, C-5a
139.80 Phenyl C-1'
130.27 C-3, C-6
129.85 Phenyl C-2', C-6'
128.64 C-2, C-7
128.43 Phenyl C-4'
127.11 Phenyl C-3', C-5'
123.76 C-1, C-8
121.07 C-4, C-5

Two-Dimensional NMR Techniques for Complex Structure Assignment

For unambiguous assignment of proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are employed. emerypharma.comuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, helping to identify adjacent protons within the acridine and phenyl rings. emerypharma.comuvic.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. emerypharma.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is instrumental in establishing the connectivity between different structural fragments and confirming the placement of the phenyl group on the nitrogen atom. researchgate.netmagritek.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. libretexts.orgspecac.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. A prominent absorption band is expected for the C=S (thione) stretching vibration, typically appearing in the region of 1250-1020 cm⁻¹. The spectrum will also show absorptions corresponding to C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹) and C=C stretching vibrations within the aromatic systems (in the 1600-1450 cm⁻¹ region). libretexts.orgcore.ac.ukutdallas.edu

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~3060 Aromatic C-H Stretch
~1600-1450 Aromatic C=C Stretch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the compound's elemental composition and molecular formula. wisc.edunih.govspectroscopyonline.com For this compound (C₁₉H₁₃NS), HRMS analysis would confirm the presence of carbon, hydrogen, nitrogen, and sulfur in the correct proportions, thereby validating the proposed structure. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The extended conjugated π-system of the acridine core in this compound gives rise to characteristic absorption bands in the UV-Vis region. du.edu.eg These absorptions are typically due to π → π* and n → π* electronic transitions. uomustansiriyah.edu.iqlibretexts.org The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. uomustansiriyah.edu.iq Studies on similar acridine derivatives have shown absorption peaks consistent with their structures. researchgate.net

Table of Compounds

Compound Name
This compound
Acridine

Despite a thorough search of available scientific literature, specific X-ray crystallography data for the compound this compound could not be located.

Research databases and scholarly articles extensively document the use of this compound as a crucial precursor in the synthesis of more complex molecules, particularly in the study of overcrowded bistricyclic aromatic enes. researchgate.netnih.gov While detailed crystallographic analyses are provided for the products of reactions involving this thione, the crystal structure of this compound itself is not described in these studies. researchgate.netnih.gov

Crystallographic information is available for the closely related oxygen analogue, 10-Phenyl-9(10H)-acridone, but this does not extend to the sulfur-containing compound of interest. nih.gov Similarly, while synthetic procedures for various derivatives of this compound are reported, their solid-state structures have not been elucidated by X-ray diffraction. rsc.org

Therefore, a detailed section on the X-ray crystallographic characterization of this compound, including data tables on its solid-state molecular architecture and conformation, cannot be provided at this time due to the absence of published crystallographic data for this specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is the standard method for investigating the ground-state properties of medium to large-sized organic molecules like 10-phenylacridine-9(10H)-thione.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, a key structural feature is the dihedral angle between the acridine (B1665455) core and the N-phenyl ring. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to find the minimum energy conformation. This would reveal the extent of twisting of the phenyl group relative to the planar acridine scaffold, a factor that significantly influences the molecule's electronic properties and steric interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic behavior. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.

For this compound, DFT calculations would map the electron density distribution of these frontier orbitals. It is anticipated that the HOMO would be primarily localized on the electron-rich acridine-thione moiety, while the LUMO might be distributed across the entire π-conjugated system. A smaller HOMO-LUMO gap generally suggests higher reactivity and is often associated with molecules that absorb light at longer wavelengths.

Table 1: Representative Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Acridine Derivatives (Illustrative)

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)
Acridine Derivative A-5.80-2.203.60
Acridine Derivative B-5.65-2.503.15
Thioacridone Model-5.50-2.802.70

Note: This table is illustrative, showing typical values for related compounds to provide context for what would be expected for this compound. Actual values would require specific calculations.

DFT can be used to calculate the distribution of electron density within the molecule, often visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map highlights regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the sulfur atom of the thiocarbonyl group is expected to be a region of high negative potential, making it a likely site for interactions with electrophiles and for hydrogen bonding. The nitrogen atom within the acridine ring and the phenyl group would also exhibit distinct electronic characteristics influencing their reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties Simulation

To understand how this compound interacts with light, Time-Dependent DFT (TD-DFT) is the method of choice. It is used to calculate the energies of electronic excited states, which correspond to the absorption of light (UV-Visible spectrum). TD-DFT simulations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π-π* or n-π*). For acridine derivatives, these properties are highly dependent on the substitution pattern and solvent environment. Such calculations are vital for designing molecules for applications in areas like organic light-emitting diodes (OLEDs) or as photodynamic therapy agents. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT and TD-DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comresearchgate.netmdpi.com An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This would provide insight into its conformational flexibility, particularly the rotation of the N-phenyl group.

Furthermore, by including solvent molecules in the simulation box, MD can explicitly model solvation effects. This is crucial as the solvent can significantly influence the molecule's conformation and photophysical properties through specific (e.g., hydrogen bonding) and non-specific (e.g., polarity) interactions.

Thione-Thiol Tautomerism: Experimental-Theoretical Correlation

The acridine-9(10H)-thione core can theoretically exist in equilibrium with its tautomeric form, acridine-9-thiol. researchgate.netjocpr.comresearchgate.netias.ac.in This thione-thiol tautomerism involves the migration of a proton from the nitrogen to the sulfur atom.

Scheme 1: Thione-Thiol Tautomerism

Generated code

DFT calculations are instrumental in studying this equilibrium. By calculating the relative energies of both the thione and thiol tautomers, it is possible to predict which form is more stable and therefore predominates under given conditions (e.g., in the gas phase or in a specific solvent). Theoretical studies on related heterocyclic thiones consistently show that the thione form is significantly more stable than the thiol form. scispace.com

An ideal study would correlate these theoretical predictions with experimental data from techniques like NMR and UV-Vis spectroscopy. For instance, the calculated NMR chemical shifts or the predicted UV-Vis absorption spectra for each tautomer can be compared with experimental spectra to confirm the dominant species in solution.

Reactivity and Reaction Mechanisms

Thioketone-Mediated Radical Polymerization (TMRP)

Mechanism of Spin Trapping and Cross-Termination

The fundamental mechanism of TMRP involving 10-phenylacridine-9(10H)-thione hinges on its ability to act as an efficient spin trap. During the polymerization process, initiating radicals are generated, which then react with monomer units to form propagating polymer radicals (P•). The thioketone rapidly traps these propagating radicals, forming a highly stabilized dormant radical species (P-S-C•). This reversible trapping significantly reduces the concentration of active propagating radicals in the system.

The control over the polymerization is further established through a cross-termination reaction. The dormant radical species can react with another propagating radical, leading to the formation of a dormant polymer chain. This process helps to maintain a low concentration of active radicals, which is crucial for achieving a controlled polymerization. While this mechanism allows for good control over the polymerization, the irreversible nature of the termination between propagating and dormant radicals can result in polymers with broader polydispersity indices compared to ideal living polymerizations.

Kinetics and Control of Polymerization

The kinetics of TMRP using this compound exhibit characteristics of a controlled polymerization process. Studies on the polymerization of methyl methacrylate (B99206) (MMA) mediated by this thioketone have demonstrated pseudo-first-order kinetics. This indicates that the concentration of the propagating radicals remains relatively constant throughout the polymerization.

Furthermore, a deceleration in the polymerization rate is observed, a common feature in controlled radical polymerizations where a dormant species is formed. This deceleration effect is attributed to the reduction in the concentration of active propagating radicals due to the spin-trapping action of the thioketone. The control over the molecular weight of the resulting polymer can be influenced by the molar ratios of the monomer to the thioketone and the thioketone to the initiator.

Table 1: Kinetic Data for the Polymerization of Methyl Methacrylate (MMA) Mediated by Various Thioketones

Thioketone Control AgentInitiatorMonomerPolymerization BehaviorReference
This compoundAIBNMMAPseudo-first-order kinetics, decelerated rate
2-Trifluoromethyl-9H-xanthene-9-thione (TfXT)AIBNMMAGood control, pseudo-first-order kinetics
9H-Xanthene-9-thioneAIBNMMAPseudo-first-order kinetics, decelerated rate
2,7-Bis(dimethylamino)-9H-xanthene-9-thioneAIBNMMAPseudo-first-order kinetics, decelerated rate

This table presents a summary of the kinetic behavior observed during the polymerization of MMA mediated by different aromatic thioketones, including this compound.

Synthesis of Amphiphilic Quasi-Block Copolymers

A significant application of TMRP utilizing thioketones like this compound is the synthesis of complex polymer architectures, such as amphiphilic quasi-block copolymers. A one-pot, two-step approach has been successfully employed for the synthesis of poly(methyl methacrylate)-block-poly(methacrylic acid) (PMMA-b-PMAA) quasi-block copolymers.

In this strategy, the first monomer (e.g., MMA) is polymerized in the presence of the thioketone to form a macro-RAFT agent. Subsequently, a second monomer (e.g., tert-butyl methacrylate, tBMA) is added to the reaction mixture. The living nature of the polymerization allows for the growth of the second block from the end of the first block. Finally, the tert-butyl groups are hydrolyzed to yield the amphiphilic block copolymer. This method provides a convenient route to these valuable materials without the need for intermediate purification steps.

Role of Electronic Effects of Substituents on Polymerization Control

The electronic nature of the substituents on the aromatic thioketone plays a crucial role in its effectiveness as a polymerization control agent. A comparative study of various thioketones, including this compound, has revealed a clear trend.

Table 2: Effect of Substituents on the Deceleration of MMA Polymerization

ThioketoneSubstituent TypeDeceleration EffectReference
2,7-Bis(dimethylamino)-9H-xanthene-9-thioneStrong Electron-DonatingWeak
9H-Xanthene-9-thioneNeutralModerate
This compoundElectron-Withdrawing (relative to xanthene)Moderate to Strong
2-Trifluoromethyl-9H-xanthene-9-thione (TfXT)Strong Electron-WithdrawingStrong

This table illustrates the correlation between the electronic nature of the substituent on the thioketone and its ability to decelerate the radical polymerization of MMA.

Photosensitized Desulfurization Reactions

Information regarding the specific involvement of this compound in photosensitized desulfurization reactions is not available in the reviewed scientific literature.

Cyclization Reactions of Thioamides and Thioimides

There is no available information in the reviewed scientific literature detailing the role of this compound in the cyclization reactions of thioamides and thioimides.

Other Radical Reactions Involving Thiocarbonyl Groupsacs.orgresearchgate.net

The thiocarbonyl group of this compound is a focal point of its reactivity, particularly in the realm of radical chemistry. Beyond well-defined cycloadditions, the C=S moiety participates in other radical-mediated processes, most notably as a controlling agent in radical polymerization.

Research into the influence of aromatic thioketones on radical polymerization has provided significant insights into the reactivity of the thiocarbonyl group. In these reactions, the thioketone acts as a radical mediator, influencing the kinetics and characteristics of the polymerization process. A study systematically evaluated the effects of several aromatic thioketones, including this compound, on the radical polymerization of methyl methacrylate (MMA). researchgate.net

The findings from these studies indicated that all the investigated thioketones led to polymerizations with pseudo-first-order kinetics, a hallmark of controlled or living polymerization systems. researchgate.net Furthermore, a deceleration in the rate of polymerization was observed in the presence of these thioketones. researchgate.net This decelerating effect was found to be dependent on the nature of the substituents on the aromatic thioketone. researchgate.net

A comparative study involving four aromatic thioketones highlighted the role of electronic effects on their mediating capabilities in the radical polymerization of MMA. researchgate.net The thioketones studied were 2-trifluoromethyl-9H-xanthene-9-thione, 9H-xanthene-9-thione, this compound, and 2,7-bis(dimethylamino)-9H-xanthene-9-thione. researchgate.net The results demonstrated that the extent of deceleration was influenced by the electronic properties of the substituents on the thioketone structure. researchgate.net

Table 1: Aromatic Thioketones Studied in the Radical Polymerization of Methyl Methacrylate (MMA)

Compound NameRole in Polymerization
This compoundRadical Mediator
2-Trifluoromethyl-9H-xanthene-9-thioneRadical Mediator
9H-Xanthene-9-thioneRadical Mediator
2,7-Bis(dimethylamino)-9H-xanthene-9-thioneRadical Mediator

These findings underscore the reactivity of the thiocarbonyl group in this compound towards radicals and its potential application in controlling radical-mediated processes. The ability to modulate polymerization kinetics through the electronic tuning of the thioketone mediator opens avenues for the synthesis of well-defined polymers.

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Acridine (B1665455) derivatives are recognized for their electroluminescent properties, making them valuable components in the development of Organic Light-Emitting Diodes (OLEDs). These compounds are integral to the emissive layer of OLEDs, where they contribute to the generation of light upon the application of an electric current. The efficiency and color of the emitted light can be fine-tuned by modifying the chemical structure of the acridine core.

Optimization of Optical Properties for OLED Performance

The performance of OLEDs is heavily dependent on the optical properties of the materials used in their construction. Acridine-based materials are particularly noteworthy for their potential in achieving high quantum efficiency, a measure of the device's ability to convert electrons into photons. For instance, the incorporation of specific functional groups can enhance fluorescence and influence the emission spectra. Research into acridine-based hybrid fluorescent dyes has focused on improving their water solubility, biocompatibility, and targeting capabilities, which are crucial for their use in bioimaging and optoelectronics. nih.gov

Influence of Phenyl Substitution on Light Emission and Color Purity

The presence of a phenyl group at the 10-position of the acridine ring system significantly impacts the molecule's photophysical properties. This substitution can alter the energy levels of the frontier molecular orbitals, leading to changes in the wavelength and purity of the emitted light. For example, the interaction between the phenyl group and the acridine core can lead to intramolecular charge transfer (ICT), a phenomenon that often results in red-shifted emission and can be harnessed to create materials with specific colors. The steric hindrance provided by the phenyl group can also prevent aggregation-caused quenching, thereby enhancing the solid-state luminescence efficiency.

Mechanochromic Materials Based on Conformational Isomerization

Mechanochromic materials are a class of "smart" materials that change their color or luminescence properties in response to mechanical stimuli such as grinding, stretching, or pressure. mdpi.com This behavior is often reversible, making these materials attractive for applications like stress sensors, security papers, and rewritable data storage. mdpi.combohrium.com

The mechanochromic properties of materials based on 10-Phenylacridine-9(10H)-thione and its derivatives often arise from conformational isomerization. nih.gov The molecule can exist in different spatial arrangements (conformers) with distinct electronic and, therefore, optical properties. nih.gov Mechanical force can induce a transition from one stable conformation to another, resulting in a visible color change. nih.gov For example, grinding can cause a shift in the fluorescence emission to a longer wavelength (a bathochromic shift). rsc.org This change can often be reversed by exposing the material to solvent fumes or by heating, which allows the molecules to return to their original conformation. scispace.combohrium.com

The table below summarizes the mechanochromic properties of two acridine heterocyclic derivatives with a donor-acceptor configuration.

CompoundFluorescence Shift (Grinding)Reversibility
DpAn-InAc18 nmReversible with ethanol (B145695) fumigation
DpAn-BzAc25 nmReversible with ethanol fumigation

Table 1: Mechanochromic properties of two acridine heterocyclic derivatives. Data sourced from scispace.com.

Development of Chemical Sensors and Imaging Agents

The fluorescent nature of the acridine scaffold makes it an excellent platform for the development of chemical sensors and imaging agents. nih.gov These molecules can be designed to change their fluorescence intensity or color upon binding to a specific analyte, such as a metal ion or a biologically relevant molecule. researchgate.net This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target species. mdpi.com

Acridine derivatives have been successfully employed as fluorescent probes for various applications. For instance, they have been used to monitor changes in intracellular polarity and viscosity. rsc.orgrsc.org Specifically designed acridine-based probes have been shown to locate in specific cellular compartments like lipid droplets and lysosomes. rsc.orgrsc.org Furthermore, they have been utilized for the detection of hypochlorite (B82951) ions in water samples and even in living organisms like zebrafish. mdpi.com The development of these sensors often involves incorporating a specific receptor unit that selectively binds to the target analyte, which in turn modulates the photophysical properties of the acridine fluorophore. researchgate.net

Polymeric Materials with Tunable Properties and Architectures

Incorporating this compound and its derivatives into polymer chains allows for the creation of materials with tunable properties and complex architectures. nih.gov These polymeric materials can exhibit a range of desirable characteristics, including thermal stability, processability, and responsiveness to external stimuli. nih.gov

One approach involves the radical copolymerization of acridine-containing monomers with other vinyl monomers. chinesechemsoc.orgresearchgate.net For example, this compound has been used as a mediating agent in the radical polymerization of methyl methacrylate (B99206), demonstrating its ability to control the polymerization process. researchgate.netacs.org This control allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.net

Furthermore, the unique photophysical properties of the acridine unit can be imparted to the polymer. This has led to the development of color-tunable, room-temperature phosphorescent polymeric materials. nih.gov By embedding acridine derivatives into a polymer matrix, it is possible to achieve long-lived afterglow and to tune the emission color by altering the chemical environment or through external stimuli. nih.govnih.gov

Polymer SystemAfterglow ColorPhosphorescence LifetimeApplication
Quinoline derivatives in Polyacrylamide (PAM)Green-to-blueUp to 629.90 msCharge-transfer-mediated RTP
Conjugated chromophores in PAA-NHSBlue to red-Long-lived IPRTP

Table 2: Examples of polymeric materials with tunable phosphorescence. Data sourced from nih.govnih.gov.

Mechanistic Biological Studies Excluding Clinical Human Trials

Interaction with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA)

The planar structure of acridine (B1665455) derivatives, including 10-Phenylacridine-9(10H)-thione, facilitates their interaction with nucleic acids, a key aspect of their biological activity. ijddr.in

DNA Intercalation Mechanisms and Binding Properties

Acridine derivatives are well-documented for their ability to bind to DNA. tandfonline.com Studies on related acridine compounds reveal that they can interact with DNA through non-electrostatic forces, such as hydrogen bonding and van der Waals interactions. tandfonline.comresearchgate.net This binding is often reversible. tandfonline.comresearchgate.net For instance, the binding constant for 9-phenylacridine (B188086) with DNA has been determined to be in the order of 10³ M⁻¹, with a binding stoichiometry of approximately 1:4 (one molecule of the compound per four base pairs of DNA). tandfonline.comresearchgate.net Thermodynamic analysis of this interaction indicates that the binding process is spontaneous, exothermic, and primarily driven by enthalpy. tandfonline.comresearchgate.net The planar nature of the acridine ring system is a critical feature that allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation. ijddr.in This mode of binding can lead to structural distortions in the DNA, which in turn can interfere with cellular processes.

Table 1: DNA Binding Parameters of a Related Acridine Compound

Parameter Value Reference
Binding Constant (K) ~10³ M⁻¹ tandfonline.comresearchgate.net
Binding Stoichiometry (n) ~2 tandfonline.comresearchgate.net
Interaction Type Non-electrostatic (Hydrogen bonding, van der Waals) tandfonline.comresearchgate.net
Thermodynamic Profile Spontaneous, Exothermic, Enthalpy-driven tandfonline.comresearchgate.net

Effects on DNA Replication and Transcription Processes

The binding of compounds to DNA can significantly impede the processes of DNA replication and transcription. plos.org When a molecule intercalates into the DNA structure, it can create a physical barrier that blocks the progression of DNA and RNA polymerases along the DNA template. plos.org This obstruction can lead to the premature termination of both replication and transcription. plos.org The interference with these fundamental cellular processes is a key mechanism by which DNA-binding agents exert their biological effects. plos.org It has been demonstrated that ongoing DNA replication is often a prerequisite for certain transcriptional events, and blocking replication can lead to the dissolution of replication-transcription complexes. plos.org The process of DNA replication itself can influence gene expression, with a significant portion of a cell's gene expression being independent of DNA replication. embopress.org However, for some genes, replication is essential for efficient expression. embopress.org The interplay between DNA replication and transcription is complex, with each process capable of influencing the other. nih.govnih.gov

Enzyme Inhibition Studies

Beyond direct DNA interaction, this compound and its derivatives can target essential cellular enzymes involved in maintaining DNA topology and regulating the cell cycle.

Inhibition of Topoisomerase Enzymes (e.g., Topoisomerase IIα)

DNA topoisomerases are crucial enzymes that manage the topological state of DNA, an activity vital for processes like replication and transcription. plos.org Topoisomerase IIα is particularly important in actively dividing cells and is a validated target for anticancer drugs. plos.org Acridine derivatives have been identified as inhibitors of topoisomerase II. mdpi.compreprints.orgmdpi.com These inhibitors can act as "poisons" by stabilizing the transient complex formed between the enzyme and DNA. plos.org This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequently triggering apoptosis. plos.org The development of inhibitors selective for the Top2α isoform over the Top2β isoform is a key strategy to potentially reduce side effects, as the inhibition of Top2β has been linked to adverse reactions. plos.org

Table 2: Topoisomerase IIα Inhibitory Activity of Selected Acridine Derivatives

Compound Inhibition of Topoisomerase IIα Reference
Acridine-Thiosemicarbazone Derivatives DL-01 (77%), DL-07 (74%), DL-08 (79%) inhibition at 100 µM mdpi.com
1-((3-(dimethylamino)propyl)amino)-7-hydroxy-4-nitroacridin-9(10H)-one Active inhibitor preprints.orgmdpi.com
Thiosemicarbazide-based derivatives Compounds 1, 2, and 3 showed significant inhibitory activity nih.gov

Inhibition of Telomerase and Cyclin-Dependent Kinases (CDKs)

Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. ucc.edu.gh In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. ucc.edu.ghtmrjournals.com This makes telomerase an attractive target for anticancer therapies. ucc.edu.ghtmrjournals.com Acridine derivatives have been designed as telomerase inhibitors. nih.gov The proposed mechanism involves the stabilization of G-quadruplex structures, which are four-stranded DNA structures formed from guanine-rich sequences found in telomeres. ucc.edu.ghnih.gov By stabilizing these structures, the acridine compounds prevent the telomerase enzyme from accessing and elongating the telomeres. ucc.edu.ghnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are a family of protein kinases that are essential for regulating the cell cycle. ekb.egmdpi.com Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell proliferation. nih.govrsc.org Therefore, CDKs are considered important targets for the development of cancer therapeutics. ekb.egnih.gov Certain acridine derivatives have been investigated for their ability to inhibit CDKs. researchgate.net For example, some substituted acridines have shown inhibitory activity against CDK2. ekb.eg By blocking the activity of these key cell cycle regulators, these compounds can halt cell cycle progression and induce cell death.

Mechanistic Basis for Cellular Interactions (e.g., Cytotoxicity at a cellular level, without patient data)

The cytotoxic effects of acridine derivatives at the cellular level are a direct consequence of their molecular interactions. The ability to intercalate into DNA and inhibit key enzymes like topoisomerases and telomerase disrupts fundamental cellular processes. mdpi.com For instance, the cytotoxicity of certain acridine-thiosemicarbazone derivatives has been demonstrated in various cancer cell lines. mdpi.com The planar structure of the acridine core is a key determinant of its ability to interact with DNA and exert its biological effects. ijddr.in The uptake of these compounds into cells is a prerequisite for their activity. For example, 9-phenylacridine has been shown to be taken up by B16 melanoma cells. tandfonline.com Once inside the cell, the compound can bind to DNA, leading to cellular damage and, in some cases, apoptosis. tandfonline.com The efficiency of these compounds as cytotoxic agents is often correlated with their ability to bind DNA and inhibit enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies of this compound derivatives have revealed critical insights into their biological functions. Research has indicated that these compounds, often referred to as thioacridones, exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the intercalation of the planar acridine ring into DNA and the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. researchgate.net

A key area of investigation has been the modification of substituents on the acridine core and the N-10 phenyl group to understand their impact on biological activity. One notable derivative that has been synthesized and evaluated is 1-(2-dimethylaminoethylamino)-9(10H)-thioacridone. researchgate.net This compound, which features a basic side chain at the 1-position, highlights the importance of substitutions on the acridine ring in modulating the molecule's properties.

The replacement of the carbonyl group in acridones with a thiocarbonyl group to form thioacridones like this compound is a significant structural alteration. This change influences the electronic properties and planarity of the molecule, which can, in turn, affect its ability to interact with biological macromolecules such as DNA and proteins.

Detailed research findings have demonstrated that the cytotoxic potency of thioacridone derivatives can be influenced by the nature of the substituents. The presence of specific functional groups can enhance the compound's ability to bind to its target and exert its biological effect. The following table summarizes the general SAR observations for thioacridone derivatives based on available literature.

Structural ModificationEffect on Biological ActivityPlausible Biological Target/Mechanism
Replacement of C=O at position 9 with C=SAlters electronic properties and may enhance cytotoxicity.DNA intercalation, Generation of Reactive Oxygen Species (ROS)
Introduction of a basic side chain (e.g., dimethylaminoethylamino) at position 1Potentially enhances interaction with negatively charged biological targets.Enhanced DNA binding affinity

While the primary focus has been on their anticancer properties, the diverse biological activities of the broader acridine family suggest that this compound derivatives could engage with a range of biological targets. However, comprehensive studies detailing the specific enzymatic or receptor interactions for a series of these compounds are still emerging. The planarity of the tricyclic system is a recurring theme, suggesting that DNA remains a primary target for many of these derivatives. researchgate.netitmedicalteam.pl

Future research will likely focus on synthesizing a wider array of this compound analogs with systematic variations in substitution patterns on both the acridine and the N-10 phenyl rings. Such studies, coupled with robust biological testing and computational modeling, will be instrumental in building a more comprehensive SAR model and identifying the specific molecular targets responsible for their biological effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.